1-(2H-1,3-Benzodioxol-5-YL)-3-(prop-2-YN-1-YL)urea
Description
1-(2H-1,3-Benzodioxol-5-YL)-3-(prop-2-YN-1-YL)urea is a synthetic organic compound that features a benzodioxole ring and a propynyl group attached to a urea moiety. Compounds with benzodioxole structures are often studied for their potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-prop-2-ynylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-5-12-11(14)13-8-3-4-9-10(6-8)16-7-15-9/h1,3-4,6H,5,7H2,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXMLXGLSOQIZIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)NC1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-Benzodioxol-5-YL)-3-(prop-2-YN-1-YL)urea typically involves the reaction of a benzodioxole derivative with a propynyl isocyanate. The reaction conditions may include:
- Solvent: Common solvents such as dichloromethane or tetrahydrofuran.
- Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
- Catalysts: Depending on the specific reaction, catalysts such as base or acid catalysts may be used.
Industrial Production Methods
Industrial production methods for such compounds would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2H-1,3-Benzodioxol-5-YL)-3-(prop-2-YN-1-YL)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The benzodioxole ring and propynyl group can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups onto the benzodioxole ring.
Scientific Research Applications
1-(2H-1,3-Benzodioxol-5-YL)-3-(prop-2-YN-1-YL)urea may have applications in several fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-Benzodioxol-5-YL)-3-(prop-2-YN-1-YL)urea would depend on its specific interactions with biological targets. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding or chemical modification. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(2H-1,3-Benzodioxol-5-YL)-3-(prop-2-YN-1-YL)amine: Similar structure but with an amine group instead of a urea moiety.
1-(2H-1,3-Benzodioxol-5-YL)-3-(prop-2-YN-1-YL)carbamate: Similar structure with a carbamate group.
Uniqueness
1-(2H-1,3-Benzodioxol-5-YL)-3-(prop-2-YN-1-YL)urea is unique due to the presence of both the benzodioxole ring and the propynyl group attached to a urea moiety. This combination of functional groups may confer unique chemical and biological properties, making it a compound of interest for further study.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
